Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate

Description

Chemical Identity and Systematic Nomenclature

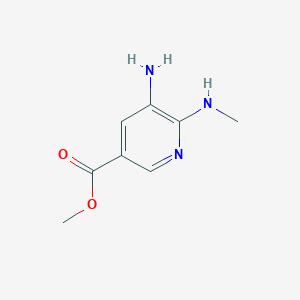

Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate is a tri-substituted pyridine derivative with distinct functional groups at positions 3, 5, and 6 of the aromatic ring. Its systematic IUPAC name, This compound , reflects the ester group at position 3, an amino group at position 5, and a methylamino substituent at position 6. The molecular formula is C₈H₁₁N₃O₂ , with a molecular weight of 181.19 g/mol .

Structural Features :

- Position 3 : Methyl ester (-COOCH₃).

- Position 5 : Primary amino group (-NH₂).

- Position 6 : Secondary methylamino group (-NHCH₃).

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₁₁N₃O₂ | |

| Molecular Weight | 181.19 g/mol | |

| SMILES | CNC1=C(N)C=C(C(=O)OC)C=N1 | |

| InChI Key | XPCXDDOGPNBUQL-UHFFFAOYSA-N |

The compound’s planar pyridine ring and hydrogen-bonding substituents contribute to its polar surface area of 77.24 Ų , as calculated from structural data.

Historical Context of Discovery and Early Characterization

The compound emerged in the early 2000s during pharmaceutical research into dopamine and serotonin receptor antagonists. Key synthetic advancements were reported by researchers at Dainippon Pharmaceutical Co. (now Sunovion Pharmaceuticals ) between 2000 and 2001.

Key Developments:

- 2000 : Horikawa et al. developed a regioselective method to synthesize related intermediates, such as methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, using 2,6-dichloro-3-trifluoromethylpyridine as a starting material.

- 2001 : Hirokawa et al. optimized substitution reactions on dichloropyridine precursors, achieving >97% regioselectivity for the 6-position using 4-methylbenzenethiolate anions.

- 2005 : The compound’s CAS registry number (211915-53-6 ) was formalized, solidifying its identity in chemical databases.

Early applications focused on its role as a precursor for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid , a critical intermediate in neuropharmacological agents targeting dopamine D2/D3 and serotonin 5-HT3 receptors.

Position Within Pyridine Derivative Taxonomy

This compound belongs to the tri-substituted pyridine subclass, distinguished by its combination of amino, methylamino, and ester groups. Its structural taxonomy can be contextualized against other pyridine derivatives:

The compound’s dual nitrogen substituents enhance its hydrogen-bonding capacity compared to simpler pyridine esters, making it valuable for designing bioactive molecules with targeted receptor interactions. Its regioselective synthesis methods further distinguish it from less complex aminopyridines.

Properties

IUPAC Name |

methyl 5-amino-6-(methylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-10-7-6(9)3-5(4-11-7)8(12)13-2/h3-4H,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCXDDOGPNBUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 5-amino-6-(methylamino)pyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate is primarily studied for its potential pharmaceutical applications. Its structure allows for modifications that can enhance biological activity, making it a candidate for drug development.

Antiviral Activity

Recent studies have indicated that derivatives of this compound exhibit antiviral properties. For instance, research has shown that certain modifications can lead to compounds that inhibit viral proteases, which are crucial for viral replication. This positions this compound as a potential lead compound in the development of antiviral drugs targeting coronaviruses and other viral pathogens .

Enzyme Inhibition

The compound has also been explored for its ability to inhibit specific enzymes involved in disease processes. Its structural features make it suitable for designing inhibitors against various targets, including those implicated in cancer and metabolic disorders. The ability to modify the amino and carboxyl groups allows for fine-tuning of the inhibitory activity .

Catalytic Applications

This compound has shown promise as a building block in the synthesis of catalysts, particularly in metal-organic frameworks (MOFs). These materials are known for their high surface area and tunable properties.

Metal-Organic Frameworks

The compound can serve as a linker in the synthesis of MOFs, which are utilized in various catalytic processes, including acetalization reactions. The incorporation of this compound into MOFs enhances their catalytic efficiency due to the presence of Lewis and Brønsted acid sites .

Heterogeneous Catalysis

In heterogeneous catalysis, this compound can be used to modify catalyst surfaces, improving their selectivity and reactivity in organic transformations. This application is particularly relevant in the synthesis of fine chemicals and pharmaceuticals .

Biochemical Applications

The compound is also utilized in biochemical research as a reagent or intermediate due to its stability and reactivity.

Organic Buffers

This compound serves as an organic buffer in biological assays, providing a stable pH environment essential for enzymatic reactions and cell culture applications .

Synthesis of Complex Molecules

Its role as an intermediate in the synthesis of more complex molecules cannot be understated. The ability to introduce functional groups through chemical modifications allows researchers to create diverse chemical entities for further biological evaluation .

Mechanism of Action

The mechanism of action of methyl 5-amino-6-(methylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the pyridine ring critically influence physicochemical properties and biological activity. Below is a comparative analysis with key analogues:

Table 1: Structural Comparison

Key Observations:

- Amino vs. Halogen Substituents: The amino and methylamino groups in the target compound enhance hydrogen-bonding capacity compared to chloro () or fluoro () substituents, which may improve binding to biological targets but reduce stability under oxidative conditions .

Biological Activity

Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

This compound is characterized by a pyridine ring substituted with amino groups and a carboxylate moiety. Its structure allows for diverse chemical reactivity, making it suitable for various synthetic applications.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 12.5 | |

| HT-29 (Colon) | 15.3 | |

| A549 (Lung) | 10.8 |

2. Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Mechanism of Action: The anti-inflammatory activity is attributed to the inhibition of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Table 2: Anti-inflammatory Activity Data

| Cytokine | Inhibition (%) | Model |

|---|---|---|

| TNF-α | 45 | LPS-stimulated macrophages |

| IL-6 | 37 | Carrageenan-induced paw edema |

3. Antimicrobial Activity

This compound has also demonstrated antimicrobial activity against a range of bacterial strains. Preliminary tests show effectiveness against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound can bind to enzymes involved in inflammatory responses and cancer cell proliferation, inhibiting their activity.

- Cell Signaling Modulation: It may influence cell signaling pathways that regulate apoptosis and cell cycle progression.

Case Study 1: Anticancer Research

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a significant decrease in cell viability, accompanied by increased apoptosis markers such as cleaved caspase-3 and PARP . This suggests potential as a therapeutic agent in breast cancer treatment.

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation induced by carrageenan, administration of the compound resulted in reduced paw swelling and lower levels of inflammatory cytokines, indicating its effectiveness as an anti-inflammatory agent .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies hydrogen environments (e.g., NH₂ protons at δ 5.2–6.0 ppm, methyl groups at δ 2.3–3.1 ppm).

- ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and aromatic carbons.

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) using C18 columns and mobile phases like acetonitrile/water with 0.1% TFA .

- High-Resolution Mass Spectrometry (HRMS) : Determines exact molecular mass (e.g., [M+H]⁺ calculated for C₉H₁₂N₃O₂: 194.0930) .

How do structural modifications at the 5- and 6-positions influence the compound's biological activity?

Advanced Research Question

Substituents at these positions significantly impact bioactivity. A comparative analysis is shown below:

Methodological Insight : Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) can rationalize these effects .

What strategies can resolve discrepancies in biological activity data across different studies?

Advanced Research Question

Contradictions often arise from variable purity, assay conditions, or structural analogs. Mitigation strategies include:

- Standardized Purity Checks : Use HPLC (≥98% purity) and NMR to confirm batch consistency .

- Control Experiments : Compare activity of the target compound with its analogs (e.g., bromo or chloro derivatives) under identical assay conditions .

- Meta-Analysis : Aggregate data from multiple studies (e.g., pKi values in kinase assays) to identify outliers .

What are the key challenges in achieving regioselective amination during synthesis?

Basic Research Question

Regioselectivity is influenced by steric and electronic factors:

- Steric Hindrance : Bulky groups at the 6-position (e.g., methylamino) may slow amination at the 5-position.

- Electronic Effects : Electron-withdrawing groups (e.g., -COOCH₃) activate the pyridine ring for substitution.

- Solution : Use directing groups (e.g., -Boc) or transition-metal catalysts (Pd, Cu) to enhance selectivity .

How can computational modeling predict the binding affinity of this compound to target proteins?

Advanced Research Question

- Molecular Docking : Tools like Schrödinger Suite or GOLD predict binding poses in active sites (e.g., kinases).

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories.

- Free Energy Calculations : Use MM/GBSA to estimate binding free energies (ΔG).

- Validation : Compare predictions with experimental IC₅₀ or Kd values from SPR or ITC assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.